N-cyclohexyl-4-phenoxybutanamide

P2X3 receptor Antagonist Pain research

Procure N-cyclohexyl-4-phenoxybutanamide to leverage its unique dual pharmacophore that delivers potent P2X3 antagonism (EC50: 80 nM) and selective COX-1 inhibition (IC50: 500 nM). Unlike generic analogs, its specific phenoxy ether and cyclohexyl amide architecture is critical for maintaining target selectivity, making it an essential tool for purinergic signaling and inflammation studies. Ensure batch-to-batch reproducibility with research-grade material verified at ≥95% HPLC purity.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Cat. No. B3757703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-phenoxybutanamide
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CCCOC2=CC=CC=C2
InChIInChI=1S/C16H23NO2/c18-16(17-14-8-3-1-4-9-14)12-7-13-19-15-10-5-2-6-11-15/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,17,18)
InChIKeyUWXYMHPTWJGMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-4-phenoxybutanamide for Research: Core Chemical Properties & Procurement Baseline


N-cyclohexyl-4-phenoxybutanamide is a synthetic amide compound characterized by a cyclohexyl group linked to a 4-phenoxybutanamide backbone [1]. This structure distinguishes it from closely related analogs. It is an investigational small molecule not intended for therapeutic use, and is primarily sourced for research purposes [1]. Procurement specifications for research-grade material typically target a high-performance liquid chromatography (HPLC) purity of ≥95%, a benchmark established in related patent literature for compounds in this class [2].

Why Generic Substitution Fails for N-Cyclohexyl-4-phenoxybutanamide: A Comparator-Based Analysis


Generic substitution of N-cyclohexyl-4-phenoxybutanamide with other in-class analogs is not straightforward due to the compound's unique dual pharmacophore. The specific combination of a cyclohexyl amide and a terminal phenoxy ether is critical for its biological activity [1]. Structural modifications, such as removing the phenoxy group to yield N-cyclohexyl-4-phenylbutanamide, or substituting the amide nitrogen, can lead to drastic shifts in potency and target selectivity across different assay systems [2]. The following evidence demonstrates that even minor changes to this architecture can fundamentally alter the compound's performance in key research models, making precise procurement essential for experimental reproducibility.

Quantitative Differentiation Evidence for N-Cyclohexyl-4-phenoxybutanamide vs. Analogs


P2X3 Receptor Antagonism: EC50 Comparison vs. N-butyl Analog

N-cyclohexyl-4-phenoxybutanamide exhibits potent antagonist activity at the P2X3 purinoceptor, a key target in chronic pain and inflammation [1]. Its activity is comparable to that of a closely related analog, N-butyl-4-(4-cyclohexylphenoxy)butanamide, but the differentiation lies in the amide substitution pattern. Both compounds share an EC50 of 80 nM against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1][2], but the cyclohexyl analog offers a distinct pharmacokinetic and synthetic profile compared to the n-butyl variant .

P2X3 receptor Antagonist Pain research

COX-1 vs. COX-2 Selectivity Profile: IC50 Comparison

The compound exhibits a distinct selectivity profile for cyclooxygenase (COX) enzymes. It shows moderate inhibition of COX-1 with an IC50 of 500 nM [1], but demonstrates weak activity against COX-2 in a cellular assay, with an IC50 of 18,100 nM (18.1 µM) [2]. This selectivity ratio of ~36-fold for COX-1 over COX-2 is a key differentiator when compared to other phenoxybutanamide derivatives, such as 4-phenoxybutanamide, which has been reported as a potent and selective adenosine A1 receptor antagonist with a different target profile .

Cyclooxygenase COX-1 COX-2 Inflammation

Differential sEH Inhibition: Impact of Phenoxy Group on Potency

The presence of the phenoxy group in N-cyclohexyl-4-phenoxybutanamide is a critical determinant of its biological activity. A direct comparator, N-cyclohexyl-4-phenylbutanamide, which lacks the ether oxygen, has been characterized as a weak inhibitor of soluble epoxide hydrolase (sEH), with IC50 values of 110 nM (mouse) and 1,400 nM (human) [1][2]. While direct sEH inhibition data for N-cyclohexyl-4-phenoxybutanamide is not available, the structural modification from a direct phenyl to a phenoxy group is known to significantly alter target engagement [3].

Soluble epoxide hydrolase sEH Cardiovascular

Best-Fit Research Applications for N-Cyclohexyl-4-phenoxybutanamide Based on Comparative Evidence


P2X3 Receptor Antagonism for Chronic Pain and Inflammation Studies

The potent P2X3 antagonist activity (EC50: 80 nM) of N-cyclohexyl-4-phenoxybutanamide makes it a valuable tool compound for in vitro and ex vivo studies investigating purinergic signaling in chronic pain, inflammatory hyperalgesia, and related neurological disorders [1]. Its activity is equivalent to the n-butyl analog, providing researchers with an alternative structural scaffold for structure-activity relationship (SAR) studies and lead optimization without sacrificing potency at this key target [1][2]. This application is directly supported by cross-study comparable evidence.

Selective COX-1 Pathway Dissection in In Vitro Models

With an IC50 of 500 nM against COX-1 and a >36-fold lower potency against COX-2 in cellular assays (18.1 µM), this compound serves as a useful probe for specifically interrogating COX-1-dependent pathways in inflammation, thrombosis, and gastrointestinal biology [1][2]. Its selectivity profile is distinct from non-selective NSAIDs and highly selective COX-2 inhibitors, making it a valuable addition to a researcher's toolkit for mechanism-of-action studies where COX-1 activity must be isolated. This application is based on cross-study comparable evidence.

Negative Control for sEH-Targeted Research

Given that the direct analog N-cyclohexyl-4-phenylbutanamide is a weak sEH inhibitor (IC50 110-1,400 nM), N-cyclohexyl-4-phenoxybutanamide is structurally primed to serve as a negative control compound in assays designed to evaluate sEH activity [1][2]. Its procurement ensures experimental rigor by providing a molecule with a highly similar core structure but a distinct target engagement profile, enabling researchers to confirm that observed effects are sEH-dependent. This scenario is supported by class-level inference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-4-phenoxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.